molecular formula C16H16N4O2S2 B11009654 2,3-dimethyl-5-oxo-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

2,3-dimethyl-5-oxo-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B11009654
M. Wt: 360.5 g/mol
InChI Key: KVURORYTWUGCAJ-UHFFFAOYSA-N
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Description

2,3-dimethyl-5-oxo-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of thiazolo[3,2-a]pyrimidine derivatives.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethyl-5-oxo-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenated solvents, strong acids or bases, and metal catalysts. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific pH levels to ensure desired product formation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2,3-dimethyl-5-oxo-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3-dimethyl-5-oxo-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein and affecting downstream signaling pathways .

Biological Activity

The compound 2,3-dimethyl-5-oxo-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N4O2S2C_{15}H_{18}N_4O_2S_2, with a molecular weight of approximately 358.46 g/mol. The structure features a thiazole and pyrimidine ring system, which are known for their diverse pharmacological activities.

Antimicrobial Activity

Research indicates that derivatives of thiazolo-pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with nucleic acid synthesis or disruption of cell wall integrity.

Table 1: Antimicrobial Activity of Thiazolo-Pyrimidine Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CC. albicans64 µg/mL

Antioxidant Properties

The antioxidant activity of this compound has been evaluated using various assays such as DPPH and FRAP. Results indicate that it possesses strong free radical scavenging abilities, which could be beneficial in preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity Assays

Assay TypeIC50 (µg/mL)
DPPH25
FRAP30

Anti-inflammatory Effects

In vitro studies suggest that the compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity is crucial for developing treatments for inflammatory diseases.

Case Study: Inhibition of COX Enzyme
A recent study demonstrated that the compound significantly reduced COX-2 expression in activated macrophages, leading to decreased prostaglandin synthesis.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells:

  • Nuclear Receptors: The compound may modulate gene expression by acting on nuclear hormone receptors.
  • Enzymatic Inhibition: It inhibits key enzymes involved in inflammatory pathways.
  • Cell Signaling Pathways: It affects signaling cascades that regulate cell proliferation and apoptosis.

Properties

Molecular Formula

C16H16N4O2S2

Molecular Weight

360.5 g/mol

IUPAC Name

2,3-dimethyl-5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C16H16N4O2S2/c1-8-9(2)23-16-17-7-10(14(22)20(8)16)13(21)19-15-18-11-5-3-4-6-12(11)24-15/h7H,3-6H2,1-2H3,(H,18,19,21)

InChI Key

KVURORYTWUGCAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=C(C(=O)N12)C(=O)NC3=NC4=C(S3)CCCC4)C

Origin of Product

United States

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